2-[4-(2-Aminoethyl)phenyl]ethylamine
Overview
Description
2-[4-(2-Aminoethyl)phenyl]ethylamine is an organic compound with the molecular formula C10H16N2. It is a derivative of phenethylamine, featuring an aminoethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Nitro Compounds: One common method involves the reduction of 4-nitrophenylethylamine using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Decarboxylation of Amino Acids: Another method involves the decarboxylation of tyrosine, an amino acid, using decarboxylase enzymes.
Industrial Production Methods
Industrial production of 2-[4-(2-Aminoethyl)phenyl]ethylamine often involves the catalytic hydrogenation of nitro compounds due to its efficiency and scalability. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[4-(2-Aminoethyl)phenyl]ethylamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form various amines, depending on the reaction conditions and catalysts used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Various amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(2-Aminoethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[4-(2-Aminoethyl)phenyl]ethylamine exerts its effects involves its interaction with various molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The compound’s aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)ethylamine: Similar in structure but lacks the additional ethyl group.
4-Hydroxyphenethylamine: Contains a hydroxyl group instead of an aminoethyl group.
Phenethylamine: The parent compound without any substituents on the phenyl ring.
Uniqueness
2-[4-(2-Aminoethyl)phenyl]ethylamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHFDNYRMIWPRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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